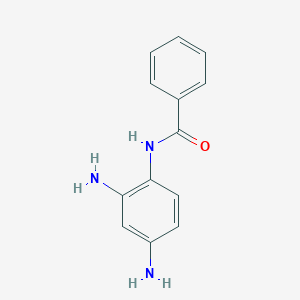

N-(2,4-diaminophenyl)benzamide

Vue d'ensemble

Description

N-(2,4-diaminophenyl)benzamide is an organic compound with the molecular formula C13H13N3O. It is a benzamide derivative characterized by the presence of two amino groups attached to the phenyl ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method for synthesizing N-(2,4-diaminophenyl)benzamide involves the reaction of 2,4-diaminophenylamine with benzoyl chloride. This reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Another method involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth. This method is considered green and efficient, providing high yields and utilizing eco-friendly conditions .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors is also explored to enhance efficiency and yield. The choice of method depends on the desired purity and application of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

N-(2,4-diaminophenyl)benzamide undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions, forming various substituted benzamides.

Common Reagents and Conditions

Oxidation: Water radical cations are used under ambient conditions without traditional chemical catalysts.

Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst.

Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Quaternary ammonium cations.

Reduction: Corresponding amine derivatives.

Substitution: Substituted benzamides with various functional groups.

Applications De Recherche Scientifique

N-(2'-aminophenyl)-benzamide derivatives are useful for combatting neoplastic diseases . These derivatives have potential in treating malignant, proliferative, and autoimmune diseases .

Core Chemical Structure and Therapeutic Potential

The present invention concerns itself with N-(2-aminophenyl)benzamide derivatives designed for treating malignant, proliferative, and autoimmune diseases, represented by the general formula II, where R is a lower acylamino radical :Key Areas of Application

- Treatment of Neoplastic Diseases The primary application of N-(2'-aminophenyl)-benzamide derivatives lies in their ability to combat neoplastic diseases . Studies have demonstrated their effectiveness against L1210 leukemia cells and AMMN-induced colon carcinoma, with some compounds showing better activity against mammary adenocarcinoma 16C compared to the standard 4-N-(2'-aminophenyl)-benzamide .

- Treatment of Proliferative and Autoimmune Diseases These compounds are also indicated for the therapy of malignant, proliferative, and autoimmune diseases .

- Systemic and Topical Treatment N-(2'-aminophenyl)-benzamide derivatives can be used for both systemic and topical treatments of malignant neoplasias .

- Treatment of Benign Proliferative Diseases The potential extends to treating benign proliferative diseases .

- Regulation of the Immune System These derivatives can treat disturbances of the cellular and humoral immune system .

Precursors and Synthesis Methods

- N-(2'-nitrophenyl)-4-acetylaminobenzamide, a starting material, is prepared by reacting oxalyl chloride with dimethylformamide in dry ethyl acetate, followed by the addition of 4-acetamidobenzoic acid and pyridine . The mixture is then reacted with o-nitroaniline and pyridine .

- A method for synthesizing secondary amides from N-(2-aminophenyl)benzamide using PhNCO has been developed .

Comparison with Existing Treatments

- The compounds according to the present invention are, in comparison with the comparison standard, 4-N-(2'-aminophenyl)-benzamide, cytostatics which are clearly improved in important biological parameters and, at the same time, are equally effective cytostatics against L1210 leukemia cells and AMMN-induced colon carcinoma and have better activity against mammary adenocarcinoma 16C .

Example Synthesis

- 30 g (0.1 mole) N-(2'-aminophenyl)-4-acetylaminobenzamide are hydrogenated under standard conditions in tetrahydrofuran in the presence of 10% palladium charcoal . After removing the catalyst, the filtrate is concentrated, and the precipitate is filtered off . The product can be recrystallized from methanol/tetrahydrofuran (1:1 v/v) . Yield 18.6 g (69% of theory); m.p. 243.7° C .

Additional Research

Mécanisme D'action

The mechanism of action of N-(2,4-diaminophenyl)benzamide involves its interaction with specific molecular targets. For instance, it can act as an allosteric activator of human glucokinase, enhancing its catalytic activity. This interaction is facilitated by hydrogen bonding with residues in the allosteric site of the enzyme . Additionally, the compound’s amino groups allow it to form stable complexes with various biological molecules, contributing to its biological activity.

Comparaison Avec Des Composés Similaires

N-(2,4-diaminophenyl)benzamide can be compared with other benzamide derivatives such as:

N-(3,5-diaminophenyl)-4-(naphthalen-8-yloxy)benzamide: This compound contains a naphthalene moiety, providing different solubility and thermal properties.

N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide: Known for its moderate antibacterial activities.

Activité Biologique

N-(2,4-diaminophenyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of this compound derivatives has been explored extensively. These compounds often feature modifications at various positions on the benzamide structure to enhance their biological activity. For example, derivatives have been synthesized with different substituents at the 2- and 4-positions of the aniline moiety to evaluate their effects on potency and selectivity against various targets.

Antitumor Activity

Numerous studies have highlighted the antitumor properties of this compound derivatives. These compounds have been shown to act as histone deacetylase (HDAC) inhibitors, which play a crucial role in cancer therapy by inducing apoptosis in tumor cells.

- Mechanism of Action : HDAC inhibitors like this compound promote histone hyperacetylation, leading to the activation of tumor suppressor genes and inhibition of cell proliferation. In vitro studies demonstrated that these compounds significantly inhibited growth in various cancer cell lines including MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer) cells .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 24a | MCF-7 | 0.5 | HDAC Inhibition |

| 24b | HCT-116 | 0.3 | HDAC Inhibition |

| 24c | A549 | 0.7 | HDAC Inhibition |

Antimicrobial Activity

Research has also indicated that this compound derivatives possess broad-spectrum antimicrobial activity. For instance, derivatives were evaluated against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 1.95 µg/ml to 500 µg/ml, showcasing potent activity against resistant strains .

| Microorganism | MIC (µg/ml) |

|---|---|

| Staphylococcus aureus | 3.9 |

| Bacillus subtilis | 1.95 |

| Escherichia coli | 7.8 |

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of this compound derivatives, researchers conducted in vivo experiments using murine models. The results indicated a significant reduction in tumor size compared to controls when treated with these compounds over a period of two weeks .

Case Study 2: Antimicrobial Resistance

Another study focused on the antimicrobial properties highlighted the effectiveness of this compound against drug-resistant strains of bacteria. The compound demonstrated not only efficacy but also synergistic effects when combined with conventional antibiotics, suggesting potential for overcoming resistance mechanisms .

Propriétés

IUPAC Name |

N-(2,4-diaminophenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c14-10-6-7-12(11(15)8-10)16-13(17)9-4-2-1-3-5-9/h1-8H,14-15H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZUMPCZMNRCLJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90394389 | |

| Record name | Benzamide, N-(2,4-diaminophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56120-01-5 | |

| Record name | Benzamide, N-(2,4-diaminophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.